2,3',4,4'-Tetrabromobiphenyl
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Overview
Description
2,3’,4,4’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various materials, including plastics, textiles, and electronic devices . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .
Preparation Methods
The synthesis of 2,3’,4,4’-Tetrabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and controlled introduction of bromine atoms into the biphenyl structure .
Chemical Reactions Analysis
2,3’,4,4’-Tetrabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated biphenyl derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3’,4,4’-Tetrabromobiphenyl has been studied extensively for its applications in various fields:
Mechanism of Action
The mechanism of action of 2,3’,4,4’-Tetrabromobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, a transcriptional activator that regulates the expression of genes involved in xenobiotic metabolism . This interaction can lead to the activation of various metabolic pathways, resulting in the detoxification or bioactivation of the compound . Additionally, it can induce oxidative stress and disrupt cellular signaling pathways, contributing to its toxic effects .
Comparison with Similar Compounds
2,3’,4,4’-Tetrabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds such as 2,3,4,6-Tetrabromobiphenyl and 3,3’,4,4’-Tetrabromobiphenyl . Compared to these similar compounds, 2,3’,4,4’-Tetrabromobiphenyl is unique in its specific bromination pattern, which influences its chemical properties and reactivity . The presence and position of bromine atoms can affect the compound’s stability, solubility, and interaction with biological systems .
Properties
CAS No. |
84303-45-7 |
---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2-dibromo-4-(2,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H |
InChI Key |
CGYRDNFKEDHHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
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